molecular formula C13H18O B8788902 5-Methyl-3-phenylhexan-2-one CAS No. 103392-12-7

5-Methyl-3-phenylhexan-2-one

Cat. No. B8788902
Key on ui cas rn: 103392-12-7
M. Wt: 190.28 g/mol
InChI Key: ZKEQCFAVZIDBCV-UHFFFAOYSA-N
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Patent
US07423067B2

Procedure details

To a solution of 75 mg (0.317 mmol) N-methoxy-N-methyl-4-methyl-2-phenylpentanamide in 1 mL dry THF, 0.45 mL 1.4 M methylmagnesium bromide was added. The reaction was stirred for 1 h, quenched with 1.2 N HCl and extracted with EtOAc. The EtOAc solution was washed with brine, dried and concentrated leaving the title compound. 1H NMR: (500 MHz, CDCl3): δ 0.95 (2d, 6H), 1.42 (m, 1H), 1.67 (m, 1H), 1.9 (m, 1H), 2.06 (s, 3H), 3.73 (m, 1H), 7.0-7.4 (m, 5H).
Name
N-methoxy-N-methyl-4-methyl-2-phenylpentanamide
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:16])[CH:5]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:6][CH:7]([CH3:9])[CH3:8].[CH2:18]1COCC1>C[Mg]Br>[CH3:8][CH:7]([CH3:9])[CH2:6][CH:5]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4](=[O:16])[CH3:18]

Inputs

Step One
Name
N-methoxy-N-methyl-4-methyl-2-phenylpentanamide
Quantity
75 mg
Type
reactant
Smiles
CON(C(C(CC(C)C)C1=CC=CC=C1)=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.45 mL
Type
solvent
Smiles
C[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 1.2 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc solution was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC(C(C)=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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